Comparative Anticancer Activity of 2-(Benzyloxy)-4-methoxybenzaldehyde Against HL-60 Leukemia Cells
In a direct head-to-head study, 2-(Benzyloxy)-4-methoxybenzaldehyde (compound 26) demonstrated significant antiproliferative activity against HL-60 leukemia cells, with effects observed in the 1-10 µM range [1]. While all active compounds in this class induced cell cycle arrest at the G2/M phase and apoptosis, the specific substitution pattern of compound 26 positions it as a distinct chemical probe within this series. In stark contrast, the 4-position isomer, 4-benzyloxybenzaldehyde, exhibits 'much less potent anticancer activity' against the same HL-60 cell line, underscoring that activity is not a class property but is highly sensitive to substitution position .
| Evidence Dimension | Anticancer Activity (Active Concentration Range) |
|---|---|
| Target Compound Data | Significant activity observed at 1-10 µM |
| Comparator Or Baseline | 4-Benzyloxybenzaldehyde (positional isomer) |
| Quantified Difference | Qualitatively, 4-benzyloxybenzaldehyde has 'much less potent' activity |
| Conditions | HL-60 human promyelocytic leukemia cell line |
Why This Matters
This direct comparative data confirms that the 2,4-substitution pattern is critical for anticancer potency, preventing the substitution of the target compound with the inactive 4-position isomer in medicinal chemistry applications.
- [1] Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. doi:10.1016/j.bmc.2004.12.026 View Source
